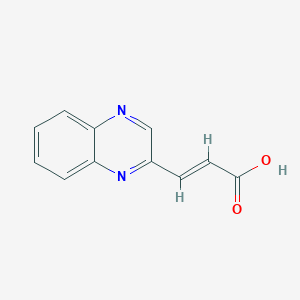

3-Quinoxalin-2-yl-acrylic acid

Vue d'ensemble

Description

3-Quinoxalin-2-yl-acrylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinoxalin-2-yl-acrylic acid typically involves the condensation of 2-quinoxalinecarboxylic acid with appropriate reagents under specific conditions. One common method includes the reaction of 2-quinoxalinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the use of titanium silicate-1 as a catalyst for the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of recyclable catalysts and solvent-free reaction conditions are preferred to ensure sustainability and cost-effectiveness. For instance, the use of microwave irradiation and ionic liquids has been explored to achieve high yields and purity .

Analyse Des Réactions Chimiques

Michael Addition Reactions

The quinoxaline thione scaffold undergoes chemoselective S-alkylation via Michael addition with acrylic acid derivatives. For example:

-

Substrate : 3-Phenylquinoxaline-2(1H)-thione reacts with methyl acrylate, acrylamide, or acrylonitrile in the presence of triethylamine.

-

Products :

-

Methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate (6 )

-

3-((3-Phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanamide (7 )

-

3-((3-Phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanenitrile (8 )

-

-

Mechanistic Insight : The reaction favors S-substitution over N-substitution due to the conjugation-stabilized thiolate intermediate and steric hindrance at nitrogen .

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl acrylate | Et₃N, CHCl₃, 61°C, 12h | 6 | 85 | |

| Acrylamide | Et₃N, CHCl₃, 61°C, 12h | 7 | 78 | |

| Acrylonitrile | Et₃N, CHCl₃, 61°C, 12h | 8 | 82 |

Post-Modification Reactions

The acrylate ester (6 ) serves as a precursor for further functionalization:

Hydrazinolysis

-

Reaction : Hydrazine hydrate in ethanol under reflux converts 6 to hydrazide 9 (88% yield) .

-

Application : Hydrazide 9 is a key intermediate for synthesizing peptidomimetics.

Azide Coupling

-

Process : Hydrazide 9 reacts with NaNO₂/HCl to form azide 10 , which undergoes:

| Intermediate | Reagent | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|

| 9 | Amino acid methyl esters | 11a–g | 70–85 | |

| 9 | Alkanamines | 12a–i | 65–80 |

Acid-Amine Coupling

3-Quinoxalin-2-yl-acrylic acid derivatives participate in BOP-mediated couplings:

-

Reagents : Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), DIPEA.

-

Products : Quinoxaline-peptide hybrids (e.g., 4a–4f ) with potential bioactivity .

Anticancer Activity

Derivatives exhibit antiproliferative effects against HCT-116 (colon) and MCF-7 (breast) cancer cell lines:

| Compound | HCT-116 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 7 | 2.3 | 3.1 | |

| 11c | 1.9 | 2.8 | |

| 12d | 3.4 | 4.2 |

Structural Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has shown that 3-quinoxalin-2-yl-acrylic acid and its derivatives exhibit notable cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific enzymes and receptors involved in cancer progression. For instance, molecular docking simulations have been employed to predict the binding affinities of these compounds to their biological targets, revealing their potential as therapeutic agents in cancer treatment .

Antimicrobial and Anti-inflammatory Activities

The compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. Its anti-inflammatory effects further enhance its therapeutic profile, making it a candidate for treating infections and inflammatory diseases .

Organic Electronics

Molecular Design and Synthesis

In the field of organic electronics, this compound has been utilized in the design and synthesis of materials with donor-acceptor-donor-acceptor (D–A–D–A) configurations. These materials are promising for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties .

Fluorescent Probes

The compound's structural features allow it to be used as a fluorescent probe in biochemical assays. Its ability to interact with biological molecules can facilitate the detection of specific targets within complex biological systems, aiding in research and diagnostic applications .

Antiviral Activity

Recent studies have explored the potential of this compound as an antiviral agent, particularly against HIV. The derivatives have shown promise in inhibiting viral replication, suggesting their potential utility in developing antiviral therapies .

Antidiabetic Agents

Emerging research indicates that quinoxaline derivatives may possess antidiabetic properties. These compounds have been studied for their ability to modulate metabolic pathways associated with diabetes, presenting another avenue for therapeutic development .

Mécanisme D'action

The mechanism of action of 3-Quinoxalin-2-yl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Quinoxalinecarboxylic acid: Similar in structure but lacks the acrylic acid moiety.

Quinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups.

Quinoxaline-2-carboxamide: Contains a carboxamide group instead of an acrylic acid group.

Uniqueness

3-Quinoxalin-2-yl-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional synthetic modifications and enhances the compound’s potential as a versatile building block in organic synthesis and medicinal chemistry .

Activité Biologique

3-Quinoxalin-2-yl-acrylic acid is an organic compound recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which combines a quinoxaline moiety with an acrylic acid component, enhances its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bicyclic quinoxaline ring fused with an acrylic acid group, which contributes to its distinctive chemical properties. This combination allows for various synthetic modifications, making it a valuable building block in organic synthesis and medicinal chemistry.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as:

The mechanisms of action include:

- Inhibition of tyrosine kinases : These enzymes play a critical role in cancer cell signaling pathways.

- Induction of apoptosis : The compounds promote programmed cell death in malignant cells.

- Tubulin polymerization inhibition : Disrupting microtubule formation can hinder cancer cell division.

A study demonstrated that out of 25 screened derivatives, several exhibited low micromolar activity against HCT-116 and MCF-7 cell lines, suggesting a selective targeting capability towards cancerous cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The compound's ability to disrupt microbial cell functions positions it as a candidate for developing new antimicrobial agents .

Synthetic Routes and Case Studies

The synthesis of this compound typically involves a chemoselective Michael reaction between acrylic acid and quinoxaline derivatives. Various synthetic pathways have been explored to enhance yield and simplify the process:

- Michael Addition : Involves the reaction of acrylic acid with quinoxaline derivatives under specific conditions to form the desired product.

- Hydrazine Hydrate Reaction : This method yields derivatives with enhanced biological activity through further functionalization .

Case Study: Antitumor Activity Evaluation

One notable study synthesized a series of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates and tested their antiproliferative activity against human cancer cell lines. The results indicated that these compounds possessed selective targeting capabilities, potentially due to interactions between the quinoxaline scaffold and specific active sites in tumor cells .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in cancer progression.

- Receptor Modulation : It may modulate receptors associated with tumor growth and metastasis.

Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action, providing insights into how these compounds exert their effects at the molecular level .

Propriétés

IUPAC Name |

(E)-3-quinoxalin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNZVVWLYVQBPQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1593-24-4 | |

| Record name | 2-Quinoxalineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.